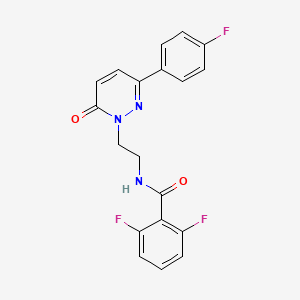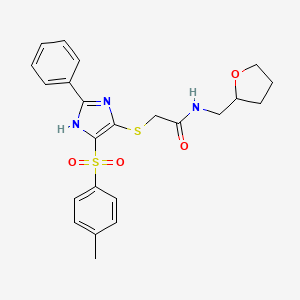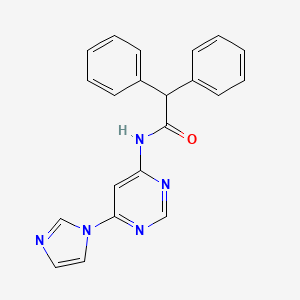
1-Ethoxybut-2-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1-Ethoxybut-2-yne and related compounds involves several strategies, including palladium-catalyzed hydrostannylation of alkynyl esters followed by Stille coupling, which allows for the stereoselective synthesis of 2-ethoxycarbonyl-substituted 1,3-dienes and 1,3-enynes under mild conditions in good yields (Cai, Fang, Dai, & Zha, 2009). Another method includes the ring opening of dibromo-chloro-diethoxymethylcyclopropane, yielding 3,3,4,4-tetraethoxybut-1-yne with excellent stability up to 150°C (Sydnes, Holmelid, Kvernenes, Sandberg, Hodne, & Bakstad, 2007).
Molecular Structure Analysis
The molecular structure and spectroscopic properties of compounds related to this compound have been extensively studied. Density functional theory (DFT) calculations, including geometry analysis and spectroscopic properties (NMR, IR spectra), provide a deep understanding of their structural characteristics. These studies reveal that DFT methods can accurately describe the bond angles, distances, and spectroscopic properties, showing good correlation with experimental data (Espinoza-Hicks, Rodríguez-Valdez, Nevárez-Moorillón, & Camacho-Dávila, 2012).
Chemical Reactions and Properties
This compound participates in various chemical reactions, demonstrating its versatility as a chemical building block. For instance, its analogs have shown to undergo reactions with iodine, leading to diiodo derivatives, and can also ligate with metals such as Ru(II), Cu(I), and Hg(II), indicating its potential in coordination chemistry and synthesis of complex molecules (Singh, Kadarkaraisamy, Mishra, Sooriyakumar, Drake, Hursthouse, Light, & Jasinski, 2001).
Physical Properties Analysis
The physical properties of this compound and related compounds, including stability in various media and thermodynamic properties, have been a subject of study. For example, 3,3,4,4-tetraethoxybut-1-yne shows significant stability in neutral and basic aqueous solutions, but it is unstable in acidic conditions, where it undergoes deketalization to give valuable intermediates (Sydnes et al., 2007).
Chemical Properties Analysis
The reactivity of this compound towards various reagents and under different conditions reveals its chemical versatility. The compound and its derivatives are involved in hydrostannylation-Stille tandem reactions, regio- and stereoselective syntheses, and reactions with hydrazonoyl halides, showcasing its utility in organic synthesis and the formation of complex molecular structures (Cai et al., 2009); (Awad, Elwan, Hassaneen, Linden, & Heimgartner, 2001).
科学的研究の応用
Nonlinear Optical Properties
Novel chalcone derivatives, including compounds related to 1-Ethoxybut-2-yne, have been studied for their nonlinear optical properties. These studies involve theoretical calculations and experimental investigations using techniques like Z-scan and density functional theory (Mathew et al., 2019).Synthesis and Chemical Properties
Research has been conducted on the synthesis and chemical properties of related compounds such as 3,3,4,4-tetraethoxybut-1-yne. This includes understanding their stability under various conditions and potential reactions in different media (Sydnes et al., 2007).Cycloaddition/Cyclization Sequences
Studies on cycloaddition and cyclization sequences involving compounds like (Z)-1-methoxybut-1-en-3-yne have been conducted, focusing on their potential to form benzene derivatives and indole derivatives under various conditions (Kranjc & Kočevar, 2008).Metabolic Activation of Acetylenes
The metabolic activation of acetylenes, which can be related to the study of this compound, has been explored. This includes examining how these compounds interact with liver microsomal enzymes and bind to proteins and DNA (White et al., 1984).Reactivity of α,β-Unsaturated Ethers
The reactivity of α,β-unsaturated ethers similar to this compound has been investigated, focusing on the hydrolysis and alcohol addition processes and the influence of molecular structure on reactivity (Okuyama et al., 1973).Introduction of 1,3-Dithiolan-2-yl Group
Research on the reaction of 2-ethoxy-1,3-dithiolane with various compounds has been studied, which is relevant to understanding the chemical behavior of derivatives of this compound (Tanimoto et al., 1978).Regioselective Addition Studies
The regioselective addition reactions of compounds like 1,1,1-trifluoro-4-ethoxybut-3-en-2-one have been explored, providing insights into the chemical behavior of similar compounds to this compound (Gerus et al., 1999).
Safety and Hazards
1-Ethoxybut-2-yne is classified as a dangerous substance. The hazard statements associated with it are H225, H315, H319, and H335 . The precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
作用機序
Pharmacokinetics
For instance, it has a Log Kow (Octanol-Water Partition Coefficient) of 1.32, suggesting it has some degree of lipophilicity . This could potentially influence its absorption and distribution in biological systems.
Action Environment
The action of 1-Ethoxybut-2-yne can be influenced by various environmental factors. For example, its volatility from water is estimated to be 0.000167 atm-m3/mole , suggesting that it can evaporate into the air from water surfaces. This could potentially affect its stability and efficacy in certain environments .
特性
IUPAC Name |
1-ethoxybut-2-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-3-5-6-7-4-2/h4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJNNJOSXKNGCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC#CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2497896.png)
![N-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbothioyl)benzenecarboxamide](/img/structure/B2497898.png)



![N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2497906.png)

![2-[9H-Fluoren-9-ylmethoxycarbonyl-[(2S,3R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]butanoic acid](/img/structure/B2497909.png)


![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ylmethanol](/img/structure/B2497913.png)
![N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2497914.png)
![7'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2497917.png)
![3-{[4-(2-chlorophenyl)piperazino]carbonyl}-6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2497918.png)